![molecular formula C22H24F3N3O4 B1680824 1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)- CAS No. 205678-31-5](/img/structure/B1680824.png)
1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)-
説明
SB-273005 is an inhibitor of integrin αvβ3.
科学的研究の応用
αvβ3 Antagonist
SB273005 is a potent nonpeptide antagonist of αvβ3 (vitronectin receptor), with Ki values of 1.2 nM and 0.3 nM to two closely related integrins, αvβ3 and αvβ5, respectively . It mediates cell adhesion to serum proteins and extracellular matrix via the recognition of the arg-gly-asp (RGD) sequence .
Inhibition of Cell Adhesion
SB273005 binds αvβ3 and αvβ5 with low nM affinity, but binds weakly to integrins αIIbβ3 and α5β1. It inhibits αvβ3-mediated cell adhesion with an IC50 value of 3 nM .
Inhibition of Endothelial Cell Migration
SB273005 has been shown to inhibit endothelial cell migration with an IC50 of 1.8 nM .
Inhibition of Osteoclast-Mediated Bone Resorption
The αvβ3 integrin is pivotal in bone resorption . SB273005 inhibits osteoclast-mediated bone resorption with an IC50 of 11 nM in vitro .
Treatment of Arthritis
In the chronic ovx and thyroparathyroidectomized bone resorption rat models, SB273005 as well as other similar vitronectin receptor antagonists, inhibit bone loss . In AIA rats, prophylactical treatment with SB273005 at doses of 60, 30, and 10 mg/kg twice daily significantly normalized bone mineral density (BMD) .
Inhibition of Tumor Cell Adhesion
In blood containing MDA-MB-231 cells, a combination of SB273005 and lamifiban inhibited tumor cell adhesion to vascular extracellular matrix (ECM) .
作用機序
Target of Action
SB273005, also known as HG7MY8V9AA, is a potent nonpeptide and orally active integrin antagonist . Its primary targets are the αvβ3 receptor and the αvβ5 receptor , with Ki values of 1.2 nM and 0.3 nM respectively . These receptors are part of the integrin family of adhesion molecules, which mediate cell adhesion to serum proteins and the extracellular matrix .
Mode of Action
SB273005 binds to the αvβ3 and αvβ5 receptors with low nanomolar affinity . It inhibits αvβ3-mediated cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption . It binds weakly to integrins αiibβ3 and α5β1 .
Biochemical Pathways
The αvβ3 and αvβ5 integrins play a pivotal role in bone resorption . By inhibiting these integrins, SB273005 affects the biochemical pathways involved in bone resorption. This results in the inhibition of cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption .
Result of Action
The inhibition of αvβ3-mediated cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption by SB273005 leads to significant changes at the molecular and cellular levels . For instance, in pregnant mice, SB273005 reversed the decrease in IL-2 levels produced by Th1 cells and the increase in IL-10 levels derived from Th2 cells .
Action Environment
The action, efficacy, and stability of SB273005 can be influenced by various environmental factors. For example, in the context of pregnancy, SB273005 was shown to reverse certain immunological changes . .
特性
IUPAC Name |
2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSPHFGIOASRDE-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=CC(=N1)CCOC2=CC3=C(C[C@H](C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-2-Benzazepine-4-acetic acid, 2,3,4,5-tetrahydro-8-(2-(6-(methylamino)-2-pyridinyl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-, (4S)- | |
CAS RN |
205678-31-5 | |
Record name | SB-273005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-273005 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7MY8V9AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。